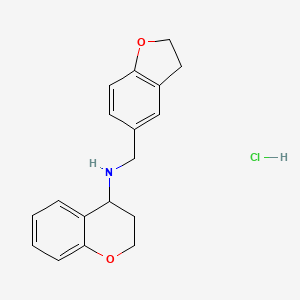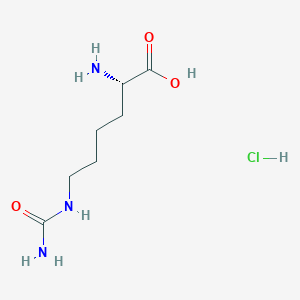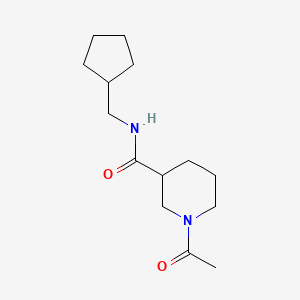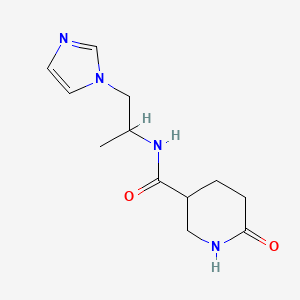![molecular formula C16H17F2NO3S B7570896 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline](/img/structure/B7570896.png)
2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline is a chemical compound that belongs to the class of sulfonyl anilines. This compound has gained significant attention in the field of medicinal chemistry due to its potential as a drug candidate for various diseases.
Mecanismo De Acción
The mechanism of action of 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline is not fully understood. However, it is believed that the compound exerts its effects by inhibiting specific enzymes or proteins that are involved in the disease process. For example, in cancer cells, the compound has been shown to inhibit the activity of certain enzymes that are involved in cell division and proliferation. In autoimmune diseases, the compound has been shown to inhibit the activity of specific immune cells that are responsible for the disease process.
Biochemical and Physiological Effects:
2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline has been shown to have several biochemical and physiological effects. The compound has been shown to inhibit the activity of specific enzymes and proteins that are involved in the disease process. It has also been shown to reduce inflammation and improve the symptoms of autoimmune diseases. In cancer cells, the compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline in lab experiments include its high purity, good yields, and ease of synthesis. The compound has also been extensively studied for its potential as a drug candidate for various diseases. However, the limitations of using the compound in lab experiments include its high cost and limited availability.
Direcciones Futuras
There are several future directions for the research and development of 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline. These include:
1. Further optimization of the synthesis method to reduce the cost and increase the yield of the compound.
2. Investigation of the mechanism of action of the compound to fully understand how it exerts its effects.
3. Development of analogs of the compound to improve its potency and selectivity.
4. Evaluation of the safety and efficacy of the compound in clinical trials for the treatment of cancer, inflammation, and autoimmune diseases.
5. Investigation of the potential of the compound as a diagnostic tool for specific diseases.
Métodos De Síntesis
The synthesis of 2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline involves the reaction of 2-(chloromethyl)phenylmethanol with 2-(difluoromethylsulfonyl)aniline in the presence of a base such as potassium carbonate. The reaction yields the desired product in good yields and high purity. The synthesis method has been optimized and can be easily scaled up for large-scale production.
Aplicaciones Científicas De Investigación
2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline has been extensively studied for its potential as a drug candidate for various diseases. The compound has shown promising results in preclinical studies for the treatment of cancer, inflammation, and autoimmune diseases. The compound has been shown to inhibit the proliferation of cancer cells and induce apoptosis. It has also been shown to reduce inflammation and improve the symptoms of autoimmune diseases.
Propiedades
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[[2-(methoxymethyl)phenyl]methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2NO3S/c1-22-11-13-7-3-2-6-12(13)10-19-14-8-4-5-9-15(14)23(20,21)16(17)18/h2-9,16,19H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCZKWMSSDYKLDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC=CC=C1CNC2=CC=CC=C2S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(2-Methylphenyl)pyrrolidin-1-yl]-(2-methylpyrimidin-4-yl)methanone](/img/structure/B7570821.png)


![7-Phenyl-1-[3-(2,2,2-trifluoroethoxy)propanoyl]-1,4-diazepan-5-one](/img/structure/B7570840.png)
![4-bromo-1-ethyl-N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)pyrrole-2-carboxamide](/img/structure/B7570847.png)



![3-[2-(3-Methoxyphenyl)-2-pyrrolidin-1-ylethyl]imidazolidine-2,4-dione](/img/structure/B7570871.png)
![1-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-[[5-(4-fluorophenyl)furan-2-yl]methyl]ethanamine](/img/structure/B7570877.png)


![1'-[(2-Chlorophenyl)carbonyl]-1,4'-bipiperidine-4'-carboxamide](/img/structure/B7570911.png)